molecular formula C17H14ClN B3363538 2-Chloro-5,7-dimethyl-3-phenylquinoline CAS No. 1031928-11-6

2-Chloro-5,7-dimethyl-3-phenylquinoline

Cat. No.: B3363538
CAS No.: 1031928-11-6
M. Wt: 267.8 g/mol
InChI Key: NZAPKAXRYCZRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethyl-3-phenylquinoline typically involves the reaction of 2-chloroquinoline with appropriate methyl and phenyl substituents under controlled conditions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-5,7-dimethyl-3-phenylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethyl-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline
  • 5,7-Dimethylquinoline
  • 3-Phenylquinoline

Uniqueness

2-Chloro-5,7-dimethyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, this compound may exhibit enhanced activity or selectivity in certain applications .

Properties

IUPAC Name

2-chloro-5,7-dimethyl-3-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAPKAXRYCZRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610951
Record name 2-Chloro-5,7-dimethyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-11-6
Record name 2-Chloro-5,7-dimethyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,7-dimethyl-3-phenylquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-5,7-dimethyl-3-phenylquinoline
Reactant of Route 3
Reactant of Route 3
2-Chloro-5,7-dimethyl-3-phenylquinoline
Reactant of Route 4
Reactant of Route 4
2-Chloro-5,7-dimethyl-3-phenylquinoline
Reactant of Route 5
Reactant of Route 5
2-Chloro-5,7-dimethyl-3-phenylquinoline
Reactant of Route 6
2-Chloro-5,7-dimethyl-3-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.